molecular formula C12H13IN2O B13839519 1',2'-Dihydro-1,1'-dimethyl-2'-oxo-4,4'-bipyridinium Iodide

1',2'-Dihydro-1,1'-dimethyl-2'-oxo-4,4'-bipyridinium Iodide

Cat. No.: B13839519
M. Wt: 328.15 g/mol
InChI Key: FLRZEOCAAYMKNZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Paraquat Monopyridone Iodide, also known as 1,2′-Dihydro-1,1′-dimethyl-2′-oxo-4,4′-bipyridinium iodide, is a chemical compound with the molecular formula C12H13IN2O. It is a derivative of paraquat, a widely used herbicide known for its high toxicity and effectiveness in controlling weeds. Paraquat Monopyridone Iodide is primarily used in scientific research and analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Paraquat Monopyridone Iodide involves the reaction of paraquat with iodine in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of Paraquat Monopyridone Iodide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Paraquat Monopyridone Iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Paraquat Monopyridone Iodide has several scientific research applications, including:

Mechanism of Action

Paraquat Monopyridone Iodide exerts its effects by interfering with cellular processes, particularly those involving electron transport and reactive oxygen species (ROS) production. The compound accepts electrons from photosystem I in plants, leading to the generation of ROS, which cause oxidative stress and damage to cellular components. This mechanism is similar to that of paraquat, making Paraquat Monopyridone Iodide a valuable tool in studying oxidative stress and related cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Paraquat Monopyridone Iodide is unique due to its specific chemical structure, which includes an oxo group and an iodide ion. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications. Its ability to generate ROS and induce oxidative stress is particularly useful in studies related to cellular damage and stress responses .

Properties

Molecular Formula

C12H13IN2O

Molecular Weight

328.15 g/mol

IUPAC Name

1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-2-one;iodide

InChI

InChI=1S/C12H13N2O.HI/c1-13-6-3-10(4-7-13)11-5-8-14(2)12(15)9-11;/h3-9H,1-2H3;1H/q+1;/p-1

InChI Key

FLRZEOCAAYMKNZ-UHFFFAOYSA-M

Canonical SMILES

CN1C=CC(=CC1=O)C2=CC=[N+](C=C2)C.[I-]

Origin of Product

United States

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